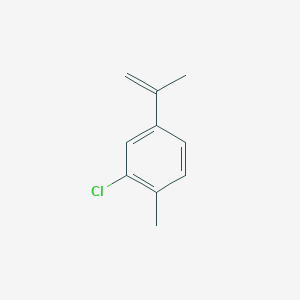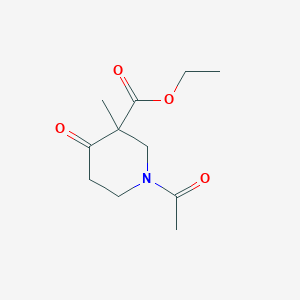
S-Phenyl (2-cyanoethyl)carbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Phenyl (2-cyanoethyl)carbamothioate is an organosulfur compound with the molecular formula C10H10N2OS It is a derivative of carbamothioate and features a phenyl group attached to a cyanoethyl carbamothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Phenyl (2-cyanoethyl)carbamothioate typically involves the reaction of isocyanides with elemental sulfur and aryl iodides. This process is catalyzed by copper and involves two consecutive C–S bond formations . The reaction conditions generally include the use of a copper catalyst, a suitable solvent, and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
S-Phenyl (2-cyanoethyl)carbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the phenyl group or other substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
S-Phenyl (2-cyanoethyl)carbamothioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.
Industry: The compound can be used in the development of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which S-Phenyl (2-cyanoethyl)carbamothioate exerts its effects involves interactions with molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
S-Phenyl (2-cyanoethyl)carbamothioate: This compound is unique due to its specific structure and the presence of both phenyl and cyanoethyl groups.
Other Carbamothioate Derivatives: Compounds such as S-methyl (2-cyanoethyl)carbamothioate or S-ethyl (2-cyanoethyl)carbamothioate share similar structural features but differ in their substituents.
Uniqueness
This compound is unique due to its combination of a phenyl group and a cyanoethyl carbamothioate moiety. This structure imparts specific chemical and biological properties that distinguish it from other carbamothioate derivatives.
Propiedades
Número CAS |
64843-50-1 |
|---|---|
Fórmula molecular |
C10H10N2OS |
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
S-phenyl N-(2-cyanoethyl)carbamothioate |
InChI |
InChI=1S/C10H10N2OS/c11-7-4-8-12-10(13)14-9-5-2-1-3-6-9/h1-3,5-6H,4,8H2,(H,12,13) |
Clave InChI |
OAVAHKDUTBPDAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC(=O)NCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


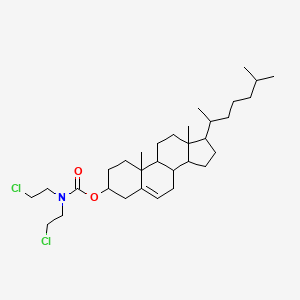
![2-[3-(4-Hydroxyphenyl)propyl]phenol](/img/structure/B14479548.png)
![3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid](/img/structure/B14479555.png)

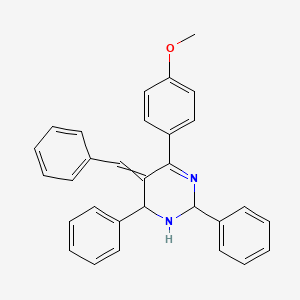
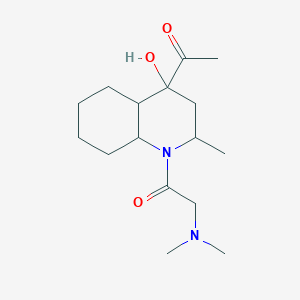
![[(2-Hydroxyethyl)(tridecyl)amino]oxidanide](/img/structure/B14479586.png)
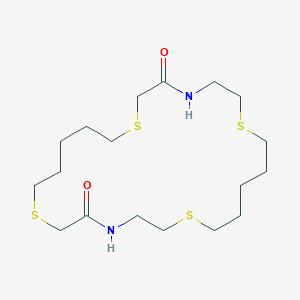
![2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate](/img/structure/B14479600.png)

